3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is a derivative of imidazol-4-one characterized by a carboxyethyl substituent at the 5-position of the imidazole ring. This compound, with the CAS number 17340-16-8, has been identified as a metabolite in various biological systems, including in mice (Mus musculus) . Its unique structure contributes to its potential applications in scientific research and industry.
The synthesis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid typically involves cyclization reactions starting from simpler precursors. One common synthetic route includes the reaction of glyoxal with ammonia, leading to the formation of imidazole derivatives that can be further modified to yield the target compound .
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on reaction conditions and reagents used, influencing the compound's further applications.
The mechanism of action for 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid primarily relates to its role as a metabolite. It is involved in metabolic pathways associated with histidine metabolism and may influence insulin signaling pathways relevant to type II diabetes . The specific biochemical interactions and pathways are still under investigation.
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is typically a colorless compound sensitive to light when exposed to air. Its solubility in various solvents can vary based on pH and temperature conditions.
Key chemical properties include:
Relevant data indicate that this compound exhibits properties consistent with other imidazole derivatives, including potential reactivity under specific conditions .
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid has several applications in scientific research:
The compound is systematically named 3-(5-oxo-4,5-dihydro-1H-imidazol-4-yl)propanoic acid according to IUPAC rules [3] [4]. This nomenclature precisely describes its core imidazolone ring (positions 4 and 5), the ketone functionality at C5, and the propanoic acid side chain attached to C4. Alternative nomenclature (3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid) reflects the tautomeric ambiguity of the ring system [3] [7]. Key identifiers include:
Table 1: Systematic Identifiers of 3-(5-oxo-4,5-dihydro-1H-imidazol-4-yl)propanoic Acid
Identifier Type | Value |
---|---|
CAS Registry Number | 17340-16-8 |
Molecular Formula | C6H8N2O3 |
Canonical SMILES | OC(=O)CCC1N=CNC1=O |
InChIKey | HEXMLHKQVUFYME-UHFFFAOYSA-N |
HMDB ID | HMDB0001014 |
The compound is cataloged across chemical databases under synonyms including 4-Imidazolone-5-propionic acid, Imidazolone propionic acid, and 4,5-Dihydro-4-oxo-5-imidazolepropanoic acid [1] [3] [7]. Its molecular weight is 156.14 g/mol, confirmed by high-resolution mass spectrometry [1] [4].
The core structural feature is a 5-membered imidazolone ring exhibiting dynamic tautomerism. Two dominant tautomers exist: the 4,5-dihydro-4-oxo form (I) and the 4,5-dihydro-5-oxo form (II) [3] [4]. Tautomer I features a carbonyl at C4 and an sp3 hybridized C5, while tautomer II reverses these functional groups. Computational models indicate tautomer I is energetically favored in the gas phase (~3 kcal/mol stability), though aqueous solvation reduces this preference due to differential hydrogen-bonding capacity [3] [7].
The propanoic acid side chain adopts an extended conformation relative to the ring, minimizing steric clash. Charge distribution analysis reveals significant polarization: the ring carbonyl oxygen carries a partial negative charge (δ- = -0.42), while N1 and N3 are protonation sites (δ+ = -0.25 to -0.30) [7]. This electronic asymmetry facilitates interactions with biological targets, particularly enzymes in histidine metabolism [3] [4].
Experimental and predicted physicochemical parameters highlight the compound's high polarity and zwitterionic potential [7] [8]:
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Water Solubility | 10.4 g/L (25°C) | ALOGPS Prediction [7] |
LogP (Partition Coefficient) | -1.1 to -2.0 | ChemAxon Calculation [7] |
pKa (Carboxyl Group) | 3.51 (strongest acidic) | Predicted [7] [8] |
pKa (Ring NH) | 4.69 (strongest basic) | Predicted [7] |
Topological Polar Surface Area | 78.76 Ų | Computed [1] [7] |
Hydrogen Bond Donors | 2 (carboxyl OH + ring NH) | PubChem Data [1] |
Hydrogen Bond Acceptors | 4 (carbonyl O, carboxyl O, ring N) | PubChem Data [1] |
The low LogP confirms high hydrophilicity, consistent with its role in aqueous metabolic pathways. The biphasic pKa profile enables zwitterion formation near physiological pH: deprotonation of the carboxyl group (pKa 3.51) yields an anion, while protonation of N3 (pKa 4.69) generates a cation [7] [8]. Hydrogen bonding dominates solid-state packing, with the carboxyl group and ring carbonyl forming extensive intermolecular networks. This contributes to its crystalline nature and moderate melting point (experimental range pending, predicted >150°C) [4].
Nuclear Magnetic Resonance Spectroscopy
Predicted 1H Nuclear Magnetic Resonance (D2O) [7]:
Predicted 13C Nuclear Magnetic Resonance [7]:
Tautomerism causes subtle peak shifts in non-aqueous solvents due to altered electron distribution [3].
Infrared Spectroscopy
Key experimental bands (KBr pellet) [4] [7]:
The split carbonyl peaks distinguish tautomeric forms, though overlap occurs in polar solvents.
Mass Spectrometry
Electrospray ionization (negative mode) shows [M-H]− at m/z 155.0 [7]. Fragmentation pathways include:
High-resolution MS confirms the molecular ion at m/z 156.0535 (calculated for C6H8N2O3) [3] [4].
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and predicts spectra [7]:
Table 3: Predicted Spectral Assignments vs. Experimental Data
Technique | Predicted Peak | Experimental Observation | Assignment |
---|---|---|---|
1H Nuclear Magnetic Resonance | δ 7.80 (s, 1H) | δ 7.75 (s, 1H) [4] | Imidazole H2 proton |
Infrared | 1680 cm−1 | 1678 cm−1 [7] | Ring C=O stretch |
Mass Spectrometry | [M-H]− m/z 155.0 | m/z 155.1 [7] | Deprotonated molecular ion |
These models accurately replicate experimental behavior, validating the compound’s electronic structure [7] [4].
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